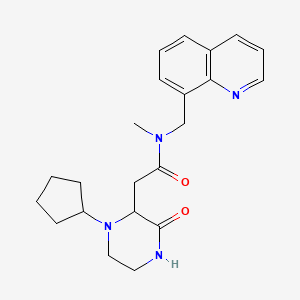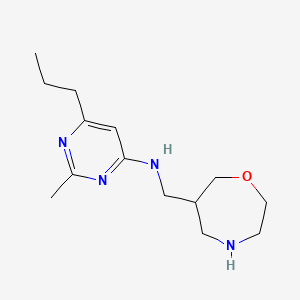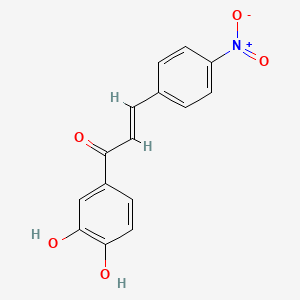![molecular formula C15H22ClN3O B5374268 N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5374268.png)
N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as CP-55,940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the early 1990s and has since become a popular tool for studying the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea involves its binding to the CB1 and CB2 receptors, which leads to the activation of various signaling pathways within the body. This activation can result in a wide range of physiological effects, including pain relief, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of various signaling pathways within the body. These effects can have a significant impact on various physiological processes, including pain perception, appetite, and mood.
Advantages and Limitations for Lab Experiments
One of the key advantages of using N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a powerful tool for studying the endocannabinoid system. However, there are also some limitations to its use, including its potential for toxicity and the need for careful attention to detail during the synthesis process to ensure the purity and quality of the final product.
Future Directions
There are many potential future directions for research involving N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, including the development of new synthetic cannabinoids with improved pharmacological properties and the exploration of its potential therapeutic applications in the treatment of various medical conditions. Additionally, further research is needed to better understand the long-term effects of this compound and other synthetic cannabinoids on the body and their potential for toxicity.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea involves several steps, including the reaction of 3-chloro-4-methylbenzoyl chloride with piperidine to form 3-chloro-4-methylphenylpiperidinyl ketone. This intermediate is then reacted with urea to form the final product, this compound. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are found throughout the body and play a key role in regulating a wide range of physiological processes, including pain perception, appetite, and mood.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-12-5-6-13(11-14(12)16)18-15(20)17-7-10-19-8-3-2-4-9-19/h5-6,11H,2-4,7-10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITPOYHGPXVFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200150 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5374204.png)

![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide](/img/structure/B5374210.png)
![3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5374224.png)
![2-{4-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5374231.png)
![1-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5374234.png)

![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5374244.png)
![9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5374249.png)
![1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374253.png)

![2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5374276.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5374280.png)